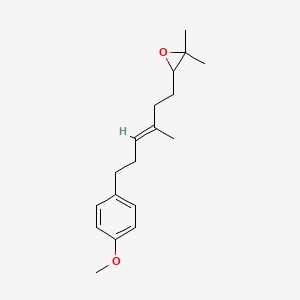
(E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane is an organic compound characterized by its unique structural features, including a methoxyphenyl group and a dimethyloxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane typically involves the reaction of 3-(4-methoxyphenyl)propionaldehyde with appropriate reagents to form the desired product. One common method involves the use of a Wittig reaction to form the enone intermediate, followed by epoxidation to yield the final oxirane compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetic acid, while reduction could produce 4-methoxyphenylpropanol.
Wissenschaftliche Forschungsanwendungen
(E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(Aylideneamino)-6-(4-Methoxyphenyl)-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile
- (E)-6-{[(4-Methoxyphenyl)imino]methyl}-3-methyl-1,3-benzothiazol
Uniqueness
What sets (E)-3-(6-(4-Methoxyphenyl)-3-methylhex-3-en-1-yl)-2,2-dimethyloxirane apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77012-32-9 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
3-[(E)-6-(4-methoxyphenyl)-3-methylhex-3-enyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C18H26O2/c1-14(8-13-17-18(2,3)20-17)6-5-7-15-9-11-16(19-4)12-10-15/h6,9-12,17H,5,7-8,13H2,1-4H3/b14-6+ |
InChI-Schlüssel |
HDAWEWJVXHDPRA-MKMNVTDBSA-N |
Isomerische SMILES |
C/C(=C\CCC1=CC=C(C=C1)OC)/CCC2C(O2)(C)C |
Kanonische SMILES |
CC(=CCCC1=CC=C(C=C1)OC)CCC2C(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
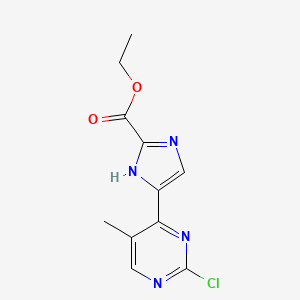

![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)
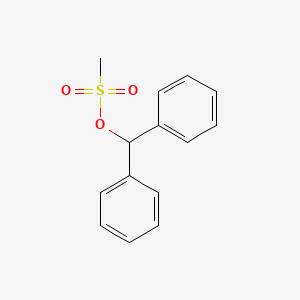



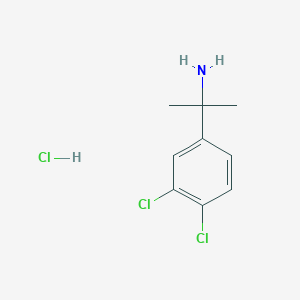
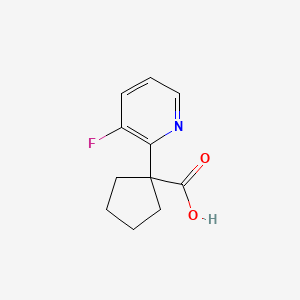
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
